6-Tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzofuran, a piperidine ring, and a pyridazine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzofuran could be synthesized through a condensation reaction of a phenol and a furan derivative. The piperidine ring could be formed through a cyclization reaction, and the pyridazine ring could be introduced through a condensation or coupling reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to rotate freely around their bonds, giving the molecule a certain degree of flexibility. The presence of nitrogen in the piperidine and pyridazine rings may also allow for the formation of hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the tert-butyl group. The electron-rich nitrogen atoms in the piperidine and pyridazine rings could act as nucleophiles in reactions with electrophiles. The benzofuran ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could increase its polarity, potentially making it more soluble in polar solvents. The tert-butyl group could increase its lipophilicity, potentially increasing its solubility in non-polar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis and properties. This could include developing more efficient synthesis methods, studying its reactivity in more detail, and investigating its potential uses. For example, if it shows promising biological activity, it could be developed into a new pharmaceutical .
properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c1-23(2,3)21-6-7-22(27)26(24-21)19-9-13-25(14-10-19)12-8-17-4-5-20-18(16-17)11-15-28-20/h4-7,16,19H,8-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLKJSBZRRCFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CCC3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one |
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